molecular formula C18H12Cl2N4S B13803119 1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)- CAS No. 74101-20-5

1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)-

Cat. No.: B13803119
CAS No.: 74101-20-5
M. Wt: 387.3 g/mol
InChI Key: SCGGUFVVJWQGPP-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and thiazolyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and thioamides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides, and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)-
  • 1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)-
  • 1H-Pyrazol-5-amine, 3-(4-fluorophenyl)-1-(4-(4-fluorophenyl)-2-thiazolyl)-

Uniqueness

The uniqueness of 1H-Pyrazol-5-amine, 3-(4-chlorophenyl)-1-(4-(4-chlorophenyl)-2-thiazolyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

74101-20-5

Molecular Formula

C18H12Cl2N4S

Molecular Weight

387.3 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

InChI

InChI=1S/C18H12Cl2N4S/c19-13-5-1-11(2-6-13)15-9-17(21)24(23-15)18-22-16(10-25-18)12-3-7-14(20)8-4-12/h1-10H,21H2

InChI Key

SCGGUFVVJWQGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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